Diammonium citrate

Catalog No.
S578185
CAS No.
3012-65-5
M.F
C6H8O7.2H3N
C6H14N2O7
M. Wt
226.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diammonium citrate

CAS Number

3012-65-5

Product Name

Diammonium citrate

IUPAC Name

azane;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C6H8O7.2H3N
C6H14N2O7

Molecular Weight

226.18 g/mol

InChI

InChI=1S/C6H8O7.2H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H3

InChI Key

YXVFQADLFFNVDS-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[NH4+].[NH4+]

Solubility

Slightly soluble in alcohol
Soluble in about 1 part wate

Synonyms

HOC(CO2H)(CH2Co2NH4)2, 1.2.3-Propanetricarboxylic acid-2-hydr

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.N

Chelating Agent

Diammonium citrate acts as a chelating agent, meaning it can bind to metal ions in a complex structure. This ability proves valuable in various research areas, including:

  • Environmental remediation: Diammonium citrate can help remove heavy metals from contaminated soil and water []. Its ability to form complexes with metals allows them to be separated from the environment, reducing their potential harm.

Buffering Agent

Diammonium citrate functions as a weak buffer, resisting changes in pH within a specific range. This property makes it useful in:

  • Biological research: Maintaining a consistent pH is crucial for many biological experiments. Diammonium citrate's buffering capacity helps maintain the desired pH in cell culture studies, enzyme assays, and other biological research applications [].

Nutrient Source

Diammonium citrate can serve as a non-essential nitrogen source for some organisms, including specific bacteria and fungi. This property has applications in:

  • Microbial research: Scientists can use diammonium citrate to study the growth and metabolism of microorganisms in controlled laboratory settings [].

Cleaning and Restoration

Diammonium citrate's chelating properties make it a valuable tool in:

  • Art conservation: In low concentrations, diammonium citrate solutions can be used to gently remove dirt, stains, and rust from paintings without damaging the underlying artwork []. However, its application requires careful control and expertise due to potential risks to sensitive materials.

Diammonium citrate is a chemical compound with the formula C6H14N2O7\text{C}_6\text{H}_{14}\text{N}_2\text{O}_7. It is classified as a citrate salt, where two of the three carboxylic acid groups of citric acid are deprotonated and associated with ammonium ions. This results in a white crystalline solid that is highly soluble in water, making it useful in various applications, particularly in the pharmaceutical and food industries .

Diammonium citrate is recognized for its mild alkalinity and is often used as a buffering agent. It can be found under various names, including ammonium citrate dibasic and ammonium hydrogen citrate .

DAC is generally considered a safe compound with low toxicity []. However, some precautions should be taken when handling it:

  • Skin and eye irritant: DAC can cause irritation upon contact with skin or eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling it [].
  • Inhalation hazard: Dust inhalation may cause respiratory irritation. Use proper ventilation and avoid creating dust when working with DAC.
  • Acidity: DAC exhibits mild acidity due to the presence of a dissociable proton. It's advisable to handle it with care to avoid contact with sensitive materials.
Primarily characterized by its ability to act as a weak acid and base. It can neutralize strong bases, resulting in the formation of salts and water. The reaction can be represented as follows:

2 NH4++C6H5O73 NH4)2C6H6O7+H2O\text{2 NH}_4^++\text{C}_6\text{H}_5\text{O}_7^{3-}\rightarrow \text{ NH}_4)_2\text{C}_6\text{H}_6\text{O}_7+\text{H}_2\text{O}

In addition to neutralization reactions, diammonium citrate can also undergo hydrolysis, where it reacts with water to release ammonia and citric acid under certain conditions. This characteristic is particularly relevant in biological systems where pH regulation is crucial .

Diammonium citrate exhibits several biological activities, primarily due to its role as a source of ammonium ions, which are essential for various metabolic processes. It has been studied for its effects on protein synthesis and cellular metabolism. Additionally, diammonium citrate has shown potential in enhancing the solubility of certain compounds in biological assays, making it valuable in analytical chemistry and biochemistry .

Research indicates that diammonium citrate can improve the sensitivity of mass spectrometry techniques by acting as a matrix for peptide analysis, thereby facilitating the identification of phosphorylated peptides .

Diammonium citrate can be synthesized through several methods, including:

  • Neutralization Reaction: Mixing citric acid with ammonium hydroxide or ammonium carbonate results in the formation of diammonium citrate.

    C6H8O7+2NH4OH NH4)2C6H6O7+2H2O\text{C}_6\text{H}_8\text{O}_7+2\text{NH}_4\text{OH}\rightarrow \text{ NH}_4)_2\text{C}_6\text{H}_6\text{O}_7+2\text{H}_2\text{O}
  • Evaporation: The solution obtained from the neutralization reaction can be evaporated to yield solid diammonium citrate.
  • Crystallization: Further purification can be achieved through crystallization techniques using appropriate solvents to isolate pure diammonium citrate crystals .

Diammonium citrate has a wide range of applications, including:

  • Pharmaceuticals: Used as an excipient and buffering agent in drug formulations.
  • Food Industry: Acts as a food additive to enhance flavor and preserve food products.
  • Agriculture: Utilized as a nitrogen source in fertilizers.
  • Laboratory Use: Serves as a reagent in biochemical assays and analytical chemistry due to its buffering capacity .

Studies have indicated that diammonium citrate interacts with various substances, influencing their solubility and stability. For example, its addition to matrices in mass spectrometry enhances the detection sensitivity of biomolecules by reducing background noise . Furthermore, its role in pH buffering helps maintain optimal conditions for enzymatic reactions.

Research into its interactions with other compounds continues to expand, revealing potential uses in drug delivery systems and biochemical applications where controlled release is necessary .

Diammonium citrate shares similarities with several other compounds that also contain ammonium and citrate ions. Here are some notable comparisons:

Compound NameFormulaKey Characteristics
Ammonium Citrate(NH4)2C6H6O7(NH_4)_2C_6H_6O_7A dibasic salt of citric acid; used similarly but less soluble than diammonium citrate.
Potassium CitrateK3C6H5O7K_3C_6H_5O_7A potassium salt of citric acid; used primarily for electrolyte replenishment.
Calcium CitrateCa3(C6H5O7)2Ca_3(C_6H_5O_7)_2A calcium salt; often used as a dietary supplement for calcium intake.
Sodium CitrateNa3C6H5O7Na_3C_6H_5O_7Commonly used as an anticoagulant and food preservative; has different solubility properties compared to diammonium citrate.

Uniqueness: Diammonium citrate is unique due to its specific dual ammonium ion composition, which enhances its buffering capacity compared to other salts of citric acid. Its solubility profile makes it particularly useful in both pharmaceutical formulations and biochemical assays.

The diverse applications and unique chemical properties make diammonium citrate an important compound across various fields, from pharmaceuticals to agriculture.

Physical Description

Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis.
Liquid
Colorless or white solid; [HSDB] White odorless granules; [MSDSonline]

Color/Form

Granules or crystals
Colorless crystals
White granules

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

226.08010079 g/mol

Monoisotopic Mass

226.08010079 g/mol

Heavy Atom Count

15

Density

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink
1.48 g/cu cm

Odor

Slight ammoniacal

UNII

J90A52459R

GHS Hazard Statements

Aggregated GHS information provided by 275 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 62 of 275 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 213 of 275 companies with hazard statement code(s):;
H315 (15.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3012-65-5
7632-50-0

Absorption Distribution and Excretion

...The distribution of (15)N from ammonium citrate, administered by different routes, into the proteins of various tissues of hypophysectomized rats /was examined/. The liver, kidney, and spleen contained greater concentrations of (15)N incorporated into proteins than heart or muscle fractions during 72 hr following intragastric, intraperitoneal, and subcutaneous administration of 15N-ammonium citrate. After the first 6 hr, during which the intragastric route gave higher values, the quantity of (15)N incorporated into liver-protein was not substantially affected by the route of administration. In most of the other tissues studied, however, (15)N incorporation tended to be least by the intragastric route, followed, in increasing order, by the intraperitoneal and subcutaneous routes. By the last route, more labelled ammonia was apparently made available to the widely distributed glutamine-synthetase (EC 6.3.1.2) system. /Ammonium citrate/

Metabolism Metabolites

Results of studies on the metabolic fate of dietary ammonium citrate and intravenously-administered ammonium lactate in rats showed that urea synthesis represented a nearly constant fraction of the administered ammonia over a large concentration range. Besides glutamine and urea, labelled nitrogen also appeared in creatine, glycine, alanine, proline, histidine, arginine, glutamic acid, and aspartic acid. ...The incorporation of (15)N from ammonium citrate into proteins of liver, heart, kidney, spleen, and muscle fractions of untreated and growth hormone-treated, hypophysectomized rats /was examined/, and found differences in the metabolic fate, depending on the route of administration. Subcutaneous injection facilitated the labelling of amide nitrogen, indicating extensive disposition via glutamine synthesis. In contrast, intragastric or intraperitoneal administration resulted in the labelling of arginine, glutamic acid, and other alpha-amino acids of the liver. Amide-nitrogen was labelled to a much lesser extent than by the subcutaneous route. The tissue distribution of the label also differed according to the route of entry. /Ammonium citrate/

Wikipedia

Triammonium_citrate

Use Classification

Cosmetics -> Buffering; Chelating

Methods of Manufacturing

... Made by neutralization of citric acid with ammonia.

General Manufacturing Information

Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:2): ACTIVE
Component of algicidal compound.
Reported product category: shampoos (non-coloring)

Interactions

L-methionine and betaine HCl were found to alleviate the growth depression /in chicks/ caused by excessive levels of L-glutamic acid. Excessive levels of L-methionine had a protective effect against growth depression caused by L-glutamate and diammonium citrate, and conversely, supplementary L-serine and sodium formate were not protective against glutamic acid- or arginine-induced growth depression. The results are consistent with the hypothesis that the preformed methyl group requirement is increased by high levels of dietary protein and excessive nitrogen from a single amino acid.

Dates

Modify: 2023-08-15

Explore Compound Types